molecular formula C18H27N3O4S B2539423 (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1798018-12-8

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2539423
CAS No.: 1798018-12-8
M. Wt: 381.49
InChI Key: QHHPIRHPVXYFES-UHFFFAOYSA-N
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Description

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research, particularly for investigating neurodegenerative diseases. Its structure, featuring a bi-piperidine core connected by a methanone linker and a 6-methylpyridin-2-yl)oxy moiety, is characteristic of compounds designed to modulate central nervous system (CNS) targets. Piperidine derivatives are frequently explored for their potential as histamine H3 receptor (H3R) antagonists/inverse agonists . H3R antagonists are investigated for their pro-cognitive effects and their ability to enhance the release of neurotransmitters like acetylcholine, dopamine, and norepinephrine in the brain, making them relevant for conditions such as Alzheimer's disease . Furthermore, the presence of a (methylsulfonyl)piperidine group is a notable structural feature found in bioactive molecules, including the investigational agent Ebvaciclib, underscoring the utility of this pharmacophore in drug discovery . The distinct substitution pattern on the piperidine rings may allow this compound to act as a multiple-targeting ligand, potentially combining H3R antagonism with other enzymatic inhibitory activities, a promising strategy for addressing complex neurodegenerative pathologies . This product is intended for research use only (RUO) and is not for diagnostic or therapeutic applications. Researchers can utilize this compound for target validation, mechanism-of-action studies, and as a key intermediate in the synthesis of novel bioactive molecules.

Properties

IUPAC Name

[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-14-4-3-5-17(19-14)25-16-8-10-20(11-9-16)18(22)15-6-12-21(13-7-15)26(2,23)24/h3-5,15-16H,6-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHPIRHPVXYFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone , a complex organic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups, including:

  • A piperidine ring , which is known for its role in various pharmacological applications.
  • A methylpyridine moiety , contributing to its interaction with biological targets.
  • A methylsulfonyl group , which may enhance solubility and bioavailability.

These structural characteristics suggest that the compound may exhibit diverse biological activities through interactions with various enzymes and receptors.

Research indicates that compounds with similar structures often interact with specific biological targets. The mechanisms of action for this compound may include:

  • Enzyme Inhibition : Studies have shown that it can inhibit ALK5 (activin receptor-like kinase 5) enzymatic activity, which is involved in various signaling pathways related to cancer and fibrosis .
  • Cell-Based Assays : The compound has demonstrated significant inhibitory effects in luciferase reporter assays, indicating potential anti-inflammatory or anticancer properties .

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

Activity TypeDescription
Anticancer Activity Potential to inhibit cancer cell proliferation through enzyme inhibition.
Anti-inflammatory Possible modulation of inflammatory pathways via receptor interactions.
Neurotransmitter Interaction May influence neurotransmitter receptors, impacting neurological functions.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies revealed that derivatives similar to this compound exhibited notable antiproliferative effects against various cancer cell lines. For instance, compounds with piperidine structures have been shown to inhibit tumor growth in xenograft models .
  • Enzyme Inhibition : A detailed study on the inhibition of ALK5 demonstrated that the compound effectively reduced enzymatic activity, suggesting its potential use in treating diseases associated with aberrant TGF-beta signaling .
  • Computational Predictions : Using computational models like PASS (Prediction of Activity Spectra for Substances), researchers predicted interactions with multiple biological targets, including enzymes involved in metabolic pathways and receptors linked to inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogues

Piperidine derivatives are widely studied for their pharmacological profiles. For example:

  • Compound A: A related piperidinyl methanone derivative lacking the methylsulfonyl group but retaining the pyridinyloxy substituent. Studies show reduced metabolic stability compared to the target compound, likely due to the absence of the sulfonyl group, which enhances solubility and resistance to enzymatic degradation .
  • Compound B : A 1-(methylsulfonyl)piperidine derivative without the pyridinyloxy moiety. This compound exhibits weaker binding affinity to serotonin receptors (e.g., 5-HT₆), suggesting the pyridinyloxy group in the target compound may enhance target engagement .

Sulfonyl-Containing Compounds

Methylsulfonyl groups are known to improve bioavailability and target specificity. For instance:

  • Compound C: A sulfonamide-based ferroptosis inducer (FIN) used in oral squamous cell carcinoma (OSCC) research. While structurally distinct, its sulfonyl group facilitates cellular uptake, a property shared with the target compound. Notably, OSCC cells show heightened sensitivity to sulfonyl-containing compounds compared to normal cells .
  • Compound D : A sulfonyl-modified natural compound from Calotropis gigantea extract. Unlike the synthetic target compound, this natural derivative demonstrates insecticidal activity but lower thermal stability, highlighting the advantage of synthetic modifications in drug design .

Bioactivity and Pharmacological Insights

Therapeutic Potential

  • Neuroprotective Effects : Piperidine derivatives with sulfonyl groups are reported to cross the blood-brain barrier, making them candidates for neurodegenerative disease research .
  • Anticancer Activity: Sulfonyl groups in FINs induce ferroptosis in cancer cells, a mechanism that could be explored for the target compound given its structural overlap with known FINs .

Chemical Microenvironment Interactions

3D cell culture studies using poly(ethylene glycol) diacrylate (PEGDA) scaffolds reveal that sulfonyl-containing compounds maintain stability under perfusion systems, suggesting the target compound could be compatible with advanced in vitro models for toxicity screening .

Comparative Data Table

Compound Structure Key Features Bioactivity Highlights Metabolic Stability Reference
Target Compound Piperidine, methylsulfonyl, pyridinyloxy Hypothetical neuroprotection/anticancer High (predicted)
Compound A Piperidine, pyridinyloxy Moderate 5-HT₆ binding Moderate
Compound C (FIN) Sulfonamide, aromatic core Ferroptosis induction in OSCC High
C. gigantea derivative Natural sulfonyl, lactone Insecticidal activity Low

Q & A

Basic: What synthetic strategies are recommended for preparing (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone?

Answer:
The synthesis of piperidine-methanone derivatives typically involves coupling reactions between substituted piperidine intermediates. For example:

  • Step 1: Prepare the 6-methylpyridin-2-yloxy-piperidine fragment via nucleophilic substitution using 6-methylpyridin-2-ol and a piperidinyl halide in a polar aprotic solvent (e.g., DMF) with a base like NaH .
  • Step 2: Synthesize the methylsulfonyl-piperidine moiety by sulfonating piperidin-4-ylmethanone with methanesulfonyl chloride in the presence of a tertiary amine (e.g., triethylamine) .
  • Step 3: Combine the two fragments using a coupling agent such as EDC/HOBt or via a Schlenk line under inert conditions. Purify via column chromatography (n-hexane/EtOAC gradient) .
  • Validation: Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Answer:
Yield optimization requires systematic parameter adjustments:

  • Solvent Selection: Use dichloromethane (DCM) for coupling steps due to its low nucleophilicity and compatibility with moisture-sensitive reagents .
  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, as seen in analogous piperidine derivatives .
  • Temperature Control: Maintain reactions at 15–30°C to prevent side reactions (e.g., over-sulfonation) .
  • Stoichiometry: Optimize molar ratios of fragments (e.g., 1.2:1 for the methylsulfonyl-piperidine fragment) to drive equilibrium .
  • Contradictions: Evidence from similar syntheses shows yields vary from 25% to 78% depending on steric hindrance and reagent quality .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Identify key signals:
    • Piperidine protons (δ 1.5–3.5 ppm, multiplet).
    • Methylsulfonyl group (δ 3.0–3.2 ppm, singlet).
    • Pyridinyl aromatic protons (δ 7.0–8.5 ppm) .
  • HPLC: Assess purity (>95%) using a C18 column (retention time ~11–12 minutes) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., m/z ~434.2 for C₂₂H₃₀N₃O₄S) .

Advanced: How can discrepancies in NMR data be resolved for this compound?

Answer:
Spectral contradictions often arise from:

  • Tautomerism: Check for equilibrium between keto-enol forms in DMSO-d₆ .
  • Dynamic Exchange: Use variable-temperature NMR to detect conformational changes in piperidine rings .
  • Impurity Peaks: Compare with synthetic intermediates (e.g., unreacted sulfonyl chloride) via spiking experiments .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Ventilation: Use fume hoods to limit inhalation exposure (respiratory protection: FFP2 masks recommended) .
  • PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Store in airtight containers at 2–8°C to prevent degradation .

Advanced: What computational methods predict the compound’s drug-likeness and bioavailability?

Answer:

  • Physicochemical Properties: Use SwissADME or Molinspiration to calculate logP (target: <5), topological polar surface area (TPSA <140 Ų), and H-bond donors/acceptors .
  • Molecular Dynamics (MD): Simulate binding affinity to targets (e.g., kinases) using AutoDock Vina .
  • ADMET Prediction: Tools like ADMETlab 2.0 assess CYP450 inhibition and hepatotoxicity risks .

Basic: How stable is this compound under varying pH and temperature conditions?

Answer:

  • pH Stability: Perform accelerated degradation studies (e.g., 0.1M HCl/NaOH at 25°C for 24h). Piperidine sulfonamides generally degrade at pH <3 or >10 .
  • Thermal Stability: Use TGA/DSC to identify decomposition temperatures (>150°C typical for sulfonyl groups) .

Advanced: What mechanistic insights explain unexpected byproducts during synthesis?

Answer:

  • Byproduct Analysis: Isolate impurities via prep-HPLC and characterize via NMR/MS. Common issues:
    • N-Oxide Formation: Due to oxidation of the pyridine ring (prevent with argon sparging) .
    • Sulfonate Isomers: Steric effects during sulfonation lead to regioisomers (resolve via chiral chromatography) .

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Column Chromatography: Use silica gel with gradient elution (n-hexane → EtOAc) .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Advanced: How to design a toxicological assessment for this compound?

Answer:

  • In Vitro Assays: Test cytotoxicity (MTT assay on HEK293 cells) and genotoxicity (Ames test) .
  • In Vivo Models: Administer to rodents (OECD 423 guidelines) to determine LD₅₀ and organ-specific toxicity .
  • Contradictions: Note that methylsulfonyl groups may exhibit higher renal toxicity compared to aryl sulfonates .

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